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molecular formula C22H20Cl2N2O B8273968 N-benzyl-N-methyl-o-(2,6-dichloroanilino)phenylacetamide

N-benzyl-N-methyl-o-(2,6-dichloroanilino)phenylacetamide

Cat. No. B8273968
M. Wt: 399.3 g/mol
InChI Key: RDCQJZJOGJHFMM-UHFFFAOYSA-N
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Patent
US04283532

Procedure details

A mixture of 10.0 g (0.031 mole) of N-benzyl-N-methyl-o-bromophenylacetamide having a boiling point of 202° to 203° C. under 0.5 mmHg, 6.1 g (0.037 mole) of 2,6-dichloroaniline, 5.2 g (0.037 mole) of anhydrous potassium carbonate, 2.6 g of cuprous bromide and 2.6 g of copper powder was reacted in 150 ml of xylene for 72 hours to obtain 7.5 g of a colorless needle having a melting point of 85° to 86° C. The yield was 56.0%.
Name
N-benzyl-N-methyl-o-bromophenylacetamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH3:19])[C:9](=[O:18])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:20][C:21]1[CH:27]=[CH:26][CH:25]=[C:24]([Cl:28])[C:22]=1[NH2:23].C(=O)([O-])[O-].[K+].[K+]>C1(C)C(C)=CC=CC=1.[Cu]>[CH2:1]([N:8]([CH3:19])[C:9](=[O:18])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH:23][C:22]1[C:21]([Cl:20])=[CH:27][CH:26]=[CH:25][C:24]=1[Cl:28])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
N-benzyl-N-methyl-o-bromophenylacetamide
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(CC1=C(C=CC=C1)Br)=O)C
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
5.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous bromide
Quantity
2.6 g
Type
reactant
Smiles
Name
copper
Quantity
2.6 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(CC1=C(C=CC=C1)NC1=C(C=CC=C1Cl)Cl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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